molecular formula C29H24FN3O2S2 B11977765 (5Z)-5-[(3-{4-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-3-propyl-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-[(3-{4-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-3-propyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11977765
M. Wt: 529.7 g/mol
InChI Key: NZMXRASPYUHQRL-ONUIUJJFSA-N
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Description

The compound (5Z)-5-[(3-{4-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-3-propyl-2-thioxo-1,3-thiazolidin-4-one is a complex organic molecule with potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines a thiazolidinone ring with a pyrazole moiety, linked through a methylene bridge. The presence of a fluorobenzyl group adds to its chemical versatility and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[(3-{4-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-3-propyl-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common approach is as follows:

    Formation of the Pyrazole Moiety: The synthesis begins with the preparation of the pyrazole ring. This can be achieved by reacting hydrazine with an appropriate β-diketone under acidic conditions.

    Introduction of the Fluorobenzyl Group:

    Formation of the Thiazolidinone Ring: The thiazolidinone ring is formed by reacting the intermediate with thiourea and an appropriate aldehyde under reflux conditions.

    Final Coupling: The final step involves coupling the pyrazole and thiazolidinone intermediates through a methylene bridge, typically using a Wittig reaction or a similar condensation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the methylene bridge or the thiazolidinone ring, potentially leading to the formation of dihydro derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization possibilities, making it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound’s potential bioactivity makes it a candidate for drug discovery and development. Its structure suggests possible interactions with biological targets, which could lead to the development of new therapeutic agents.

Medicine

In medicine, the compound could be explored for its potential pharmacological properties. Its ability to interact with specific molecular targets could make it useful in the treatment of diseases such as cancer or inflammatory conditions.

Industry

In the industrial sector, the compound’s unique properties could be harnessed for the development of new materials with specific functionalities, such as advanced polymers or coatings.

Mechanism of Action

The mechanism of action of (5Z)-5-[(3-{4-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-3-propyl-2-thioxo-1,3-thiazolidin-4-one is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group may enhance binding affinity, while the thiazolidinone ring could interact with active sites through hydrogen bonding or hydrophobic interactions. The pyrazole moiety may contribute to the overall stability and specificity of the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-5-[(3-{4-[(2-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-3-propyl-2-thioxo-1,3-thiazolidin-4-one
  • (5Z)-5-[(3-{4-[(2-bromobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-3-propyl-2-thioxo-1,3-thiazolidin-4-one

Uniqueness

The presence of the fluorobenzyl group in (5Z)-5-[(3-{4-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-3-propyl-2-thioxo-1,3-thiazolidin-4-one distinguishes it from similar compounds. Fluorine atoms can significantly alter the electronic properties of a molecule, potentially enhancing its biological activity and stability. This makes the compound unique and potentially more effective in its applications compared to its chlorinated or brominated analogs.

Properties

Molecular Formula

C29H24FN3O2S2

Molecular Weight

529.7 g/mol

IUPAC Name

(5Z)-5-[[3-[4-[(2-fluorophenyl)methoxy]phenyl]-1-phenylpyrazol-4-yl]methylidene]-3-propyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C29H24FN3O2S2/c1-2-16-32-28(34)26(37-29(32)36)17-22-18-33(23-9-4-3-5-10-23)31-27(22)20-12-14-24(15-13-20)35-19-21-8-6-7-11-25(21)30/h3-15,17-18H,2,16,19H2,1H3/b26-17-

InChI Key

NZMXRASPYUHQRL-ONUIUJJFSA-N

Isomeric SMILES

CCCN1C(=O)/C(=C/C2=CN(N=C2C3=CC=C(C=C3)OCC4=CC=CC=C4F)C5=CC=CC=C5)/SC1=S

Canonical SMILES

CCCN1C(=O)C(=CC2=CN(N=C2C3=CC=C(C=C3)OCC4=CC=CC=C4F)C5=CC=CC=C5)SC1=S

Origin of Product

United States

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